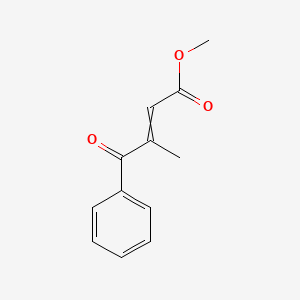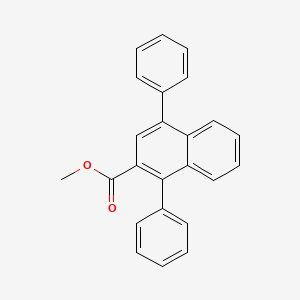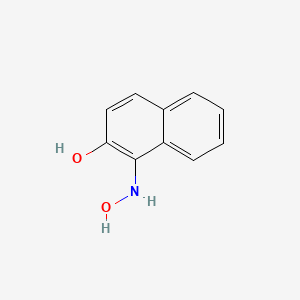
5-Ethenyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2,2’-bithiophene is an organic compound belonging to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,2’-bithiophene can be achieved through several methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (PPh3)2. This method is known for its simplicity and high yield .
Industrial Production Methods: Industrial production of 5-Ethenyl-2,2’-bithiophene typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic electronic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2,2’-bithiophene involves its interaction with cellular components. For instance, its larvicidal activity against Aedes aegypti larvae is attributed to its ability to target hemocytes, leading to the disruption of intracellular membrane systems. This disruption causes significant damage to cellular structures and functions, ultimately resulting in the death of the larvae . Further investigations using transcriptomic analysis have shown that the compound affects genes associated with membranes, lysosomes, and catalytic activities.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: A simpler analog without the ethenyl group.
Thieno[3,2-b]thiophene: A fused thiophene system with different electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with extended conjugation.
Comparison: 5-Ethenyl-2,2’-bithiophene stands out due to the presence of the ethenyl group, which enhances its reactivity and potential applications. Compared to 2,2’-bithiophene, it offers additional sites for functionalization and improved electronic properties. Thieno[3,2-b]thiophene and dithieno[3,2-b:2’,3’-d]thiophene, on the other hand, have different structural features that influence their reactivity and applications in organic electronics .
Eigenschaften
CAS-Nummer |
31352-46-2 |
|---|---|
Molekularformel |
C10H8S2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
2-ethenyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C10H8S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h2-7H,1H2 |
InChI-Schlüssel |
QXKBVFKZDKYFOL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(S1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


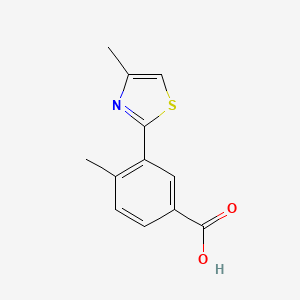
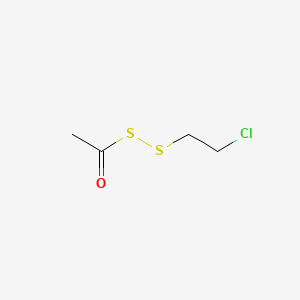

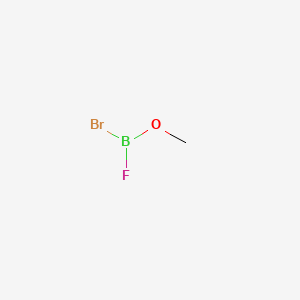

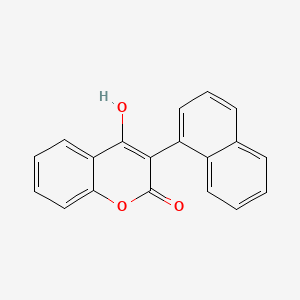


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
